3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide is a complex organic compound characterized by its benzamide structure with multiple ethoxy groups and a piperidinyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to first synthesize 3,4,5-triethoxybenzoic acid, which is then converted to its acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 1-isopropyl-4-piperidinamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: : The benzamide group can be reduced to an amine.
Substitution: : The piperidinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Ethoxy groups can be converted to ethyl glyoxal or ethyl carboxylic acids.
Reduction: : The benzamide group can be reduced to form 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzylamine.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine
Industry
In industry, it can be used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3,4,5-triethoxy-N-(1-propyl-4-piperidinyl)benzamide
3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide is unique due to its specific substitution pattern on the piperidinyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-6-25-18-13-16(14-19(26-7-2)20(18)27-8-3)21(24)22-17-9-11-23(12-10-17)15(4)5/h13-15,17H,6-12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONULRPRZMCLWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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